3-(2-Aminoethyl)indol-5-ol propionate adipate
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Overview
Description
3-(2-Aminoethyl)indol-5-ol propionate adipate: is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by the presence of an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)indol-5-ol propionate adipate typically involves the reaction of 3-(2-Aminoethyl)indol-5-ol with propionic acid and adipic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Aminoethyl)indol-5-ol propionate adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3-(2-Aminoethyl)indol-5-ol propionate adipate is used as a building block in the synthesis of various complex molecules. Its indole ring structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in neurotransmission and receptor modulation. It is structurally similar to serotonin and other neurotransmitters, making it a subject of interest in neuropharmacology .
Medicine: The compound has potential therapeutic applications in the treatment of psychological disorders, such as depression and anxiety. Its ability to modulate serotonin receptors is particularly noteworthy .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable component in various formulations .
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)indol-5-ol propionate adipate involves its interaction with serotonin receptors in the brain. The compound acts as a modulator of these receptors, influencing neurotransmission and potentially altering mood and behavior. The molecular targets include the 5-HT2A and 5-HT2C receptors, which are known to play a role in mood regulation and cognitive function .
Comparison with Similar Compounds
Serotonin (5-Hydroxytryptamine): A neurotransmitter with a similar indole structure.
Melatonin (5-Methoxy-N-acetyltryptamine): A hormone involved in regulating sleep-wake cycles.
Tryptamine: A naturally occurring compound with structural similarity to serotonin.
Uniqueness: 3-(2-Aminoethyl)indol-5-ol propionate adipate is unique due to its specific ester and adipate functional groups, which confer distinct chemical properties and potential biological activities. Its ability to modulate serotonin receptors with high selectivity makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
19628-28-5 |
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Molecular Formula |
C19H26N2O6 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-hydroxy-6-oxohexanoate;2-(5-propanoyloxy-1H-indol-3-yl)ethylazanium |
InChI |
InChI=1S/C13H16N2O2.C6H10O4/c1-2-13(16)17-10-3-4-12-11(7-10)9(5-6-14)8-15-12;7-5(8)3-1-2-4-6(9)10/h3-4,7-8,15H,2,5-6,14H2,1H3;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
IDXQIEVKXTZICM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)NC=C2CC[NH3+].C(CCC(=O)[O-])CC(=O)O |
Origin of Product |
United States |
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